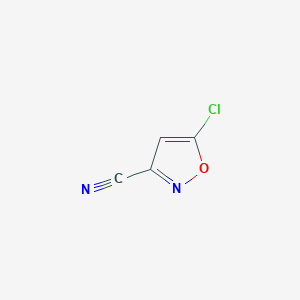
5-Chloroisoxazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisoxazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazones with chlorinating agents under controlled conditions . Another approach involves the use of terminal alkynes, which react with nitrile oxides in a cycloaddition reaction to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of inexpensive and readily available starting materials, such as β-diketohydrazones and terminal alkynes, under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes and further cyclization to form isoxazoles.
Reduction: Reduction of the nitrile group to form amines.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as tert-butyl nitrite or isoamyl nitrite.
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizes halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
5-Chloroisoxazole-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloroisoxazole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . The compound’s potential anticancer effects are believed to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroisoxazole-3-carbonitrile
- 5-Bromoisoxazole-3-carbonitrile
- 5-Iodoisoxazole-3-carbonitrile
Uniqueness
5-Chloroisoxazole-3-carbonitrile is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, and iodinated analogs, the chloro-substituted compound often exhibits different reactivity and potency in various applications .
Properties
IUPAC Name |
5-chloro-1,2-oxazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2O/c5-4-1-3(2-6)7-8-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGQXTCKXUVSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
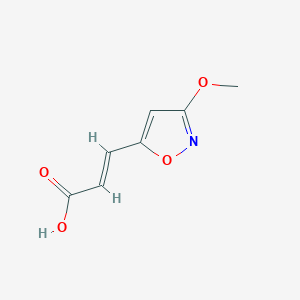
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)
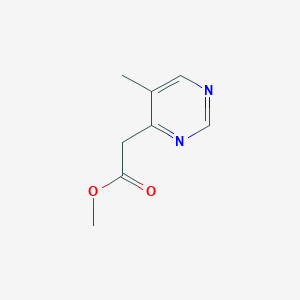
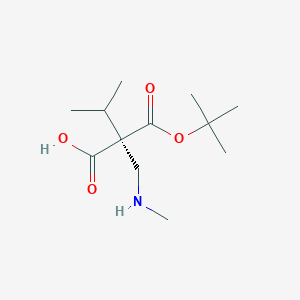
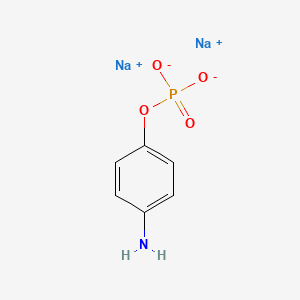
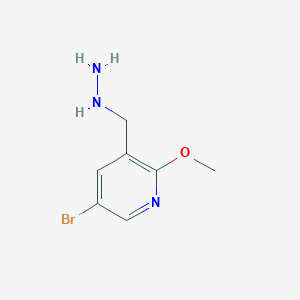
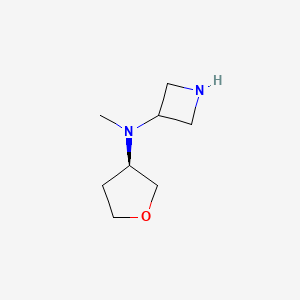





![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

